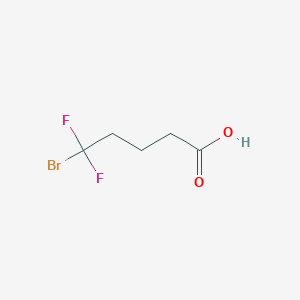![molecular formula C22H18N2O3S B2608439 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide CAS No. 476367-78-9](/img/structure/B2608439.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential antitumor activities . It is part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
Synthesis Analysis
The compound was synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesis process was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .
Molecular Structure Analysis
The crystal structure of the compound was analyzed using the single crystal X-ray diffraction method (SCXRDM) . The molecular structure is characterized by the presence of a benzo[d][1,3]dioxol-5-ylmethyl group, a 3-cyano-4-methylthiophen-2-yl group, and a 2-phenylacetamide group .
Chemical Reactions Analysis
The compound has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Physical And Chemical Properties Analysis
The compound is semisolid, with an IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4 . The 1H NMR (300MHz, CDCl3, δ, ppm) values are: 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide and its derivatives have been explored in various synthetic pathways. For example, Shatsauskas et al. (2017) demonstrated the synthesis of related compounds through a reaction of 2-cyanoacetamide with benzylideneacetone. This pathway led to the creation of several derivatives, highlighting the compound's versatility in synthetic organic chemistry (Shatsauskas et al., 2017).
Antimicrobial and Cytotoxic Properties
Research has also delved into the antimicrobial and cytotoxic properties of similar compounds. Noolvi et al. (2014) synthesized a series of derivatives showing significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014). Additionally, Aswathy et al. (2017) synthesized a compound to evaluate its antibacterial activity, and their spectroscopic and theoretical studies provided insights into the compound's reactivity properties (Aswathy et al., 2017).
Structural Analysis and Properties
In the field of crystallography, Marinova et al. (2022) analyzed the crystal structure of a similar compound, providing valuable information about its molecular arrangement and intermolecular interactions (Marinova et al., 2022).
Antitumor Activities
The potential antitumor activities of derivatives have been a subject of interest. Yurttaş et al. (2015) evaluated a series of derivatives for their potential antitumor activity against various human tumor cell lines, indicating the compound's relevance in cancer research (Yurttaş et al., 2015).
Design of Novel Agents
In the pharmaceutical field, Ahmed et al. (2018) designed and synthesized new derivatives, evaluating their antimicrobial and anticancer effects. Their research highlighted the potential of these compounds as agents against cancer and microbial infections (Ahmed et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
It’s indicated that similar compounds can affect cell cycle progression and induce apoptosis , which are critical processes in the regulation of cell growth and survival.
Result of Action
Similar compounds have been shown to inhibit growth and induce apoptosis in various human cancer cell lines .
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-17(12-23)22(24-21(25)11-15-5-3-2-4-6-15)28-20(14)10-16-7-8-18-19(9-16)27-13-26-18/h2-9H,10-11,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZNWYXUJUAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

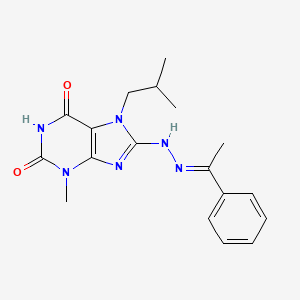
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)
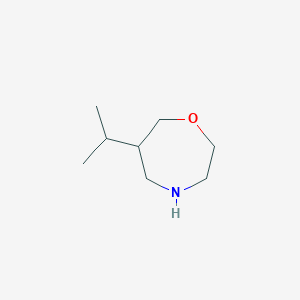
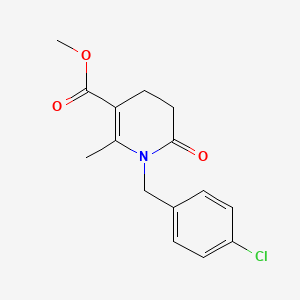
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)


![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)
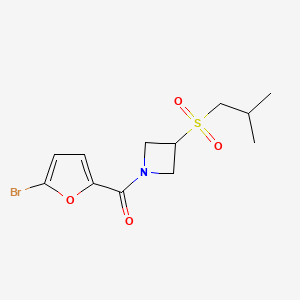

![N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2608374.png)
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608375.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608377.png)
